3-[(3-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile
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Overview
Description
“3-[(3-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile” is a chemical compound that contains a pyrazole ring. Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .
Synthesis Analysis
The synthesis of pyrazole-based compounds can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . For instance, an iron-catalyzed route allows the regioselective synthesis of 1,3- and 1,3,5-substituted pyrazoles from the reaction of diarylhydrazones and vicinal diols .Molecular Structure Analysis
The molecular structure of “3-[(3-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile” is characterized by a pyrazole ring attached to a benzonitrile group. The pyrazole ring contains two nitrogen atoms and three carbon atoms . The exact structure can be determined using techniques such as 1H NMR, 13C NMR, and mass spectra .Chemical Reactions Analysis
Pyrazole compounds are known to participate in a variety of chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-[(3-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile” include a molecular weight of 228.21 . Other properties such as melting point, boiling point, and density were not found in the retrieved sources.Scientific Research Applications
Coordination Chemistry and Material Science
A study by Sairem et al. focused on the synthesis of mononuclear complexes involving cyclic π-perimeter hydrocarbon platinum group metal complexes derived from ligands similar to 3-[(3-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile. These complexes, characterized by spectral and structural studies, reveal that the nitrile group remains as a free pendant, not participating in complexation, highlighting its potential in designing materials with specific electronic properties (Sairem et al., 2012).
Pharmaceutical Research and Development
Titi et al. reported on the synthesis, characterization, and biological evaluation of pyrazole derivatives, including structures related to 3-[(3-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile. These derivatives exhibited significant antitumor, antifungal, and antibacterial activities, identifying specific pharmacophore sites critical for developing new therapeutic agents (Titi et al., 2020).
Synthesis and Characterization of Novel Compounds
Research by Portilla et al. explores the hydrogen-bonded structures of pyrazole derivatives, providing insights into the molecular arrangement and potential for developing new materials with tailored properties (Portilla et al., 2007).
Future Directions
The future directions for “3-[(3-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile” and similar compounds could involve further exploration of their synthesis methods, chemical properties, and potential applications in various fields such as medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
properties
IUPAC Name |
3-[(3-nitropyrazol-1-yl)methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O2/c12-7-9-2-1-3-10(6-9)8-14-5-4-11(13-14)15(16)17/h1-6H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIVJGNQQFWAHCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)CN2C=CC(=N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile |
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